molecular formula C8H14O4 B6166161 2-(ethoxycarbonyl)-2-methylbutanoic acid CAS No. 80163-58-2

2-(ethoxycarbonyl)-2-methylbutanoic acid

Cat. No.: B6166161
CAS No.: 80163-58-2
M. Wt: 174.19 g/mol
InChI Key: YWSZGMNCVYAZHJ-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)-2-methylbutanoic acid is a branched carboxylic acid ester derivative with the molecular formula C₈H₁₂O₄ (inferred from structural analogs in ). Its structure comprises a butanoic acid backbone substituted with a methyl group and an ethoxycarbonyl (-COOEt) group at the second carbon (Figure 1). This compound is synthetically significant, often serving as an intermediate in organic synthesis, such as in the preparation of porphyrins () and heterocyclic compounds (). For instance, it has been used in cyclotetramerization reactions with BF₃·Et₂O as a catalyst to yield mono(ethoxycarbonyl)porphyrins (). Its ester group enhances solubility in organic solvents, while the carboxylic acid moiety allows for further functionalization via acid-base reactions.

Properties

CAS No.

80163-58-2

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-ethoxycarbonyl-2-methylbutanoic acid

InChI

InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)

InChI Key

YWSZGMNCVYAZHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)C(=O)OCC

Purity

95

Origin of Product

United States

Preparation Methods

Feedstock Selection and Olefin Activation

The foundational step in synthesizing 2-(ethoxycarbonyl)-2-methylbutanoic acid involves generating its carboxylic acid precursor, 2-ethyl-2-methylbutanoic acid, via carbonylation of branched C₆ olefins. Patent data reveals that 3-methyl-2-pentene (3M2P) and 2-ethyl-1-butene serve as optimal feedstocks due to their structural compatibility with neoacid formation. These olefins undergo acid-catalyzed carbonylation under high-pressure carbon monoxide (CO) to yield the target acid.

Reaction Mechanism

The carbonylation process follows a Koch-Haaf mechanism, where the olefin reacts with CO in the presence of a strong Brønsted acid catalyst. Protonation of the olefin generates a carbocation intermediate, which undergoes nucleophilic attack by CO to form an acylium ion. Subsequent hydration yields the tertiary carboxylic acid. For 3M2P, this pathway preferentially forms 2-ethyl-2-methylbutanoic acid with >95% selectivity.

Catalytic Systems and Conditions

  • Catalysts : Strong inorganic acids such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and boron trifluoride dihydrate (BF₃·2H₂O) are effective. BF₃·2H₂O is preferred industrially due to its balanced reactivity and reduced corrosivity compared to H₂SO₄.

  • Temperature : Optimal reaction temperatures range from 25°C to 82°C, with 52°C providing maximal yield without catalyst degradation.

  • Pressure : CO partial pressures ≥1,200 psig (8.375×10⁶ N/m²) are critical for high conversion rates. Pressures up to 3,000 psig (2.094×10⁷ N/m²) enhance selectivity but require specialized autoclave reactors.

Table 1: Carbonylation Parameters for 2-Ethyl-2-Methylbutanoic Acid Synthesis

ParameterValue RangeCatalyst UsedSelectivity (%)
Temperature52°CBF₃·2H₂O95.91
CO Pressure1,500 psig (1.03×10⁷ N/m²)BF₃·2H₂O>95
Reaction Time300 minutesBF₃·2H₂O96.5

Esterification of 2-Ethyl-2-Methylbutanoic Acid

Acid-Catalyzed Esterification with Ethanol

The second step involves converting 2-ethyl-2-methylbutanoic acid to its ethyl ester, this compound, via Fischer esterification. While not explicitly detailed in the cited patents, this reaction follows well-established organic protocols:

RCOOH + C₂H₅OHRCOOC₂H₅ + H₂O\text{RCOOH + C₂H₅OH} \rightleftharpoons \text{RCOOC₂H₅ + H₂O}

Reaction Conditions

  • Catalyst : Concentrated H₂SO₄ (typical loading: 1–5 mol%) or ion-exchange resins (e.g., Amberlyst® 15).

  • Temperature : Reflux conditions (70–80°C) to drive equilibrium toward ester formation.

  • Solvent : Toluene or excess ethanol as a solvent to facilitate azeotropic water removal.

Table 2: Proposed Esterification Parameters

ParameterValue RangeNotes
CatalystH₂SO₄ (3 mol%)Low cost, high efficiency
Temperature78°CEthanol reflux
Reaction Time4–6 hours90% conversion (theoretical)

Integrated Process Design for Industrial Scalability

Two-Stage Reactor Configuration

Industrial production integrates carbonylation and esterification into a continuous process:

  • Carbonylation Reactor : A stainless steel autoclave operates at 52°C and 1,500 psig CO pressure using BF₃·2H₂O.

  • Esterification Reactor : A fixed-bed reactor with Amberlyst® 15 resin catalyzes ethanol esterification at 78°C.

Byproduct Management

The carbonylation step produces minor byproducts like 2,2-dimethylpentanoic acid (4 wt%), which are removed via fractional distillation prior to esterification.

Analytical Validation and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

Post-reaction mixtures are analyzed using GC-MS to quantify ester purity. The ethyl ester derivative exhibits a characteristic retention time and mass fragmentation pattern distinct from unreacted acid or byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxycarbonyl group, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes. Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

2-(ethoxycarbonyl)-2-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)-2-methylbutanoic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound may act as a substrate for enzymes involved in ester hydrolysis or carboxylation reactions. The ethoxycarbonyl group can be cleaved to release ethanol and the corresponding carboxylic acid, which can then participate in further biochemical processes.

Comparison with Similar Compounds

2-Methylbutanoic Acid (2-MBA)

  • Structure : A straight-chain carboxylic acid with a methyl branch at the second carbon (C₅H₁₀O₂) ().
  • Key Differences : Lacks the ethoxycarbonyl group, making it simpler and more volatile.
  • Applications : Found in microbial metabolism (e.g., E. coli and B. subtilis volatiles) and food aromas (). Its enantiomers [(S)-2-MBA (fruity) and (R)-2-MBA (cheesy)] exhibit divergent olfactory properties ().

Ethyl 2-Methylbutanoate

  • Structure: Ethyl ester of 2-methylbutanoic acid (C₇H₁₄O₂) ().
  • Key Differences : Esterification eliminates the carboxylic acid’s acidity, enhancing fruity aroma ().
  • Applications : Widely used in flavoring agents (e.g., apple, pear) and identified in bacterial VOCs ().

2-Ethyl-2-methylbutanoic Acid

  • Structure : A branched carboxylic acid with ethyl and methyl groups at the second carbon (C₇H₁₂O₂) ().
  • Key Differences : Replaces the ethoxycarbonyl group with an ethyl chain, increasing hydrophobicity.
  • Applications : Less studied but structurally analogous to branched fatty acids implicated in lipid metabolism ().

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Boiling Point (°C) Key Functional Groups
2-(Ethoxycarbonyl)-2-methylbutanoic acid C₈H₁₂O₄ 172.18 Moderate in organic solvents ~220 (estimated) Carboxylic acid, ester
2-Methylbutanoic acid C₅H₁₀O₂ 102.13 Water-miscible 176–178 Carboxylic acid
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.19 Lipophilic 144–146 Ester
2-Ethyl-2-methylbutanoic acid C₇H₁₂O₂ 128.17 Low water solubility 215–217 Carboxylic acid

Data derived from –5, 13, 20.

Stability and Reactivity

  • This compound: Less stable than its non-esterified analogs due to susceptibility to hydrolysis and photodegradation ().
  • 2-Methylbutanoic Acid: Stable under physiological conditions but oxidizes in prolonged storage ().
  • Ethyl 2-Methylbutanoate: Hydrolyzes in acidic/alkaline conditions to regenerate 2-methylbutanoic acid ().

Biological Activity

2-(Ethoxycarbonyl)-2-methylbutanoic acid (CAS No. 80163-58-2) is a compound of interest in various fields, including organic chemistry, biology, and medicinal chemistry. Its structure features an ethoxycarbonyl group, which plays a significant role in its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Molecular Weight : 174.19 g/mol
  • InChI Key : YWSZGMNCVYAZHJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways. The ethoxycarbonyl group can undergo hydrolysis, leading to the release of ethanol and the corresponding carboxylic acid, which may participate in biochemical processes such as:

  • Enzyme Substrate : Acts as a substrate for enzymes involved in ester hydrolysis.
  • Metabolic Pathways : Involved in metabolic pathways related to fatty acid synthesis and degradation.

Biological Activity Overview

The compound has shown potential in several areas:

  • Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.
  • Enzyme Modulation : Influences enzyme activity related to metabolic processes.
  • Pharmaceutical Applications : Used as an intermediate in synthesizing various bioactive compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacteria
Enzyme SubstrateParticipates in ester hydrolysis reactions
Pharmaceutical UseIntermediate for synthesizing pharmaceuticals
Metabolic PathwaysInvolved in fatty acid metabolism

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with enzymes involved in fatty acid metabolism. It was found that the compound acts as a competitive inhibitor for specific acyl-CoA synthetases, thereby modulating fatty acid synthesis pathways. This finding has implications for metabolic engineering and therapeutic interventions targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(ethoxycarbonyl)-2-methylbutanoic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via esterification of 2-methylbutanoic acid with ethyl chloroformate in the presence of a base (e.g., pyridine) at 0–5°C. Alternatively, a Claisen condensation using ethyl acetate and methyl iodide under alkaline conditions may yield the ester. Purification involves recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity is validated via melting point analysis, NMR (δ 1.2–1.4 ppm for ethoxy CH₃, δ 4.1–4.3 ppm for COOCH₂), and HPLC (≥98% purity) .

Q. How can the structural integrity and purity of this compound be characterized?

  • Methodological Answer :

  • NMR : ¹H NMR identifies the ethoxy group (triplet at δ 1.2–1.4 ppm) and methyl branching (δ 1.1–1.3 ppm). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and ester groups (δ 60–65 ppm).
  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% H₃PO₄/acetonitrile, 70:30 v/v) at 254 nm ensures purity. Retention time ~8.2 minutes .
  • Mass Spectrometry : ESI-LC/MS/MS (m/z 173 [M+H]⁺) confirms molecular weight and fragmentation patterns .

Q. What factors influence the stability of this compound under experimental conditions?

  • Methodological Answer : Stability is pH-dependent. Under acidic conditions (pH < 3), hydrolysis to 2-methylbutanoic acid occurs, monitored via HPLC. Photodegradation under UV light (254 nm) generates decarboxylated products, analyzed by LC/MS/MS. Store at 4°C in amber vials to minimize degradation .

Advanced Research Questions

Q. What are the primary photodegradation pathways of this compound, and how are degradation products identified?

  • Methodological Answer : UV irradiation (254 nm) in aqueous media induces decarboxylation, forming 2-methylbutanoic acid and ethoxycarbonyl radicals. LC/MS/MS with electrospray ionization identifies photoproducts (e.g., m/z 129 [M-CO₂Et]⁻). Degradation kinetics are modeled using first-order rate constants (t₁/₂ = 48 hours under 25 mW/cm² UV) .

Q. How can chiral resolution of this compound enantiomers be achieved?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with a mobile phase of n-hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Enantiomeric excess (ee) is calculated from peak area ratios (R-enantiomer: tR = 12.3 min; S-enantiomer: tR = 14.7 min). Circular dichroism (CD) at 220 nm further validates chirality .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with palladium catalysts for Suzuki-Miyaura couplings using 2-(ethoxycarbonyl)phenylboronic acid .

Q. How does this compound interact with metabolic enzymes in vitro?

  • Methodological Answer : Incubate with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. LC-MS/MS quantifies metabolites like hydroxylated derivatives (m/z 189 [M+O+H]⁺). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify responsible enzymes .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Ester Hydrolysis : React with LiOH in THF/H₂O (4:1) to yield 2-methylbutanoic acid.
  • Amide Formation : Use EDCI/HOBt with primary amines (e.g., benzylamine) in DMF.
  • Boronate Coupling : Suzuki-Miyaura reaction with aryl halides (e.g., 4-bromotoluene) and Pd(PPh₃)₄ .

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